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Compound of Interest

Compound Name: LMD-009

Cat. No.: B15606260

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacophore of LMD-009, a
potent and selective nonpeptide agonist of the human CC chemokine receptor 8 (CCRS).
Understanding the key molecular features and interactions of LMD-009 with its target is crucial
for the rational design of novel therapeutics targeting CCR8, a receptor implicated in various
inflammatory and autoimmune diseases, as well as in cancer immunotherapy.[1]

Core Pharmacophore of LMD-009

LMD-009, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-
spiro[4.5]decan-4-one, is a synthetic small molecule that mimics the action of the endogenous
CCRS8 ligand, CCL1.[2] Its pharmacophore, the essential three-dimensional arrangement of
functional groups required for biological activity, is characterized by several key features that
dictate its high-affinity binding and agonist function at the CCRS.

The core pharmacophoric elements of LMD-009 include:

e A Centrally Located, Positively Charged Amine: This feature is common among nonpeptide
antagonists of CC-chemokine receptors and is crucial for the interaction with a highly
conserved glutamic acid residue (Glu286) in the transmembrane helix VII of CCR8.[2] This
ionic bond serves as a critical anchor point for the ligand within the receptor's binding pocket.
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o Aromatic Moieties for Hydrophobic Interactions: LMD-009 possesses multiple aromatic rings,
including a methoxyphenoxy group and a phenethyl group. These structures engage in
hydrophobic interactions with a number of aromatic and aliphatic amino acid residues within
the CCR8 binding pocket, contributing significantly to the binding affinity.

o Hydrogen Bond Acceptors and Donors: The molecule contains oxygen and nitrogen atoms
that can act as hydrogen bond acceptors and donors. These are essential for forming
specific hydrogen bond interactions with residues such as Y172 in the CCR8 binding pocket,
which are critical for agonist activity.

Recent cryo-electron microscopy (cryo-EM) structures of LMD-009 in complex with the G-
protein coupled CCR8 have provided a detailed atomic-level view of these interactions,
confirming the importance of the aforementioned pharmacophoric features. The binding pocket
for LMD-009 is located on the extracellular side of the transmembrane domain, formed by
transmembrane helices 1, 2, 3, 4, 6, and 7.

Quantitative Biological Activity

LMD-009 has been demonstrated to be a potent and selective agonist of CCR8 across a range
of functional assays. The following table summarizes the key quantitative data reported for
LMD-009.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15606260?utm_src=pdf-body
https://www.benchchem.com/product/b15606260?utm_src=pdf-body
https://www.benchchem.com/product/b15606260?utm_src=pdf-body
https://www.benchchem.com/product/b15606260?utm_src=pdf-body
https://www.benchchem.com/product/b15606260?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Assay Type Cell Line Parameter Value (nM) Reference
Inositol COS-7

Phosphate (transiently EC50 11 [31[4]
Accumulation transfected)

Chinese Hamster
Ovary (CHO)

Calcium Release EC50 87 [31[4]
(stably
transfected)

] L1.2 (stably

Chemotaxis EC50 11-87 [3]
transfected)

Radioligand

o L1.2 (stably _

Binding (2251- Ki 66 [3]
transfected)

CCL1)

Structure-Activity Relationship (SAR) and Key
Molecular Interactions

Mutagenesis studies have been instrumental in mapping the key amino acid residues within
CCRS8 that are critical for the binding and activity of LMD-009. These studies have revealed the
structural basis for its potency and selectivity.

Key Interacting Residues in CCR8:

o Glu286 (Transmembrane Helix VII): Alanine substitution of this highly conserved glutamic
acid leads to a nearly 1000-fold decrease in the potency of LMD-009, highlighting the critical
role of the ionic interaction with the ligand's positively charged amine.[2]

e Tyrl72 (Transmembrane Helix IV): This residue forms a hydrogen bond with LMD-009.
Mutation to alanine significantly reduces the potency of LMD-009, indicating its importance
for agonist-induced receptor activation.

o Phe254 (Transmembrane Helix VI): Interestingly, an alanine substitution at this position
results in a 19-fold gain-of-function for LMD-009, suggesting a role for this residue in
constraining the receptor in an inactive state.[2]
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o Hydrophobic Pocket Residues: A number of hydrophobic residues, including Y42, V109, and
Y113, form a pocket that accommodates the aromatic portions of LMD-009, contributing to
its binding affinity.

The selectivity of LMD-009 for CCR8 over other chemokine receptors is attributed to the non-
conserved nature of key interacting residues like Y114 and Y172 among different CC
chemokine receptors.[4]

Signaling Pathway

As a G-protein coupled receptor (GPCR) agonist, LMD-009 activates downstream signaling
pathways upon binding to CCR8. The primary signaling cascade initiated by LMD-009 involves
the activation of the Gi family of G proteins.

Inositol
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Activates _ (" Phospholipase ¢ | _Hydrolyzes .
(PLO)

Activates
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Click to download full resolution via product page
Caption: LMD-009-induced CCRS signaling pathway.

Upon binding of LMD-009, CCRS8 facilitates the exchange of GDP for GTP on the a-subunit of
the heterotrimeric Gi protein. This leads to the dissociation of the Gai-GTP and Gy subunits.
The Gy subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol
4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses
through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the
release of intracellular calcium. This rise in intracellular calcium, along with other signaling
events, ultimately leads to cellular responses such as chemotaxis.[3]

Experimental Protocols
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Detailed experimental protocols are essential for the replication and validation of scientific
findings. While the primary literature provides an overview of the methods used to characterize
LMD-009, this section outlines the general procedures for the key assays. For precise, step-by-
step instructions, it is recommended to consult the original research articles.

5.1. Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates, a downstream product of Gg/11 or
Gi (via the By subunit) signaling, to quantify receptor activation.
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Caption: Workflow for the inositol phosphate accumulation assay.

5.2. Calcium Release Assay
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This assay measures the transient increase in intracellular calcium concentration following

receptor activation.
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Caption: Workflow for the calcium release assay.
5.3. Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration.
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Caption: Workflow for the chemotaxis assay.

5.4. Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor by competing with
a radiolabeled ligand.
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Caption: Workflow for the radioligand binding assay.

Conclusion

The pharmacophore of LMD-009 is well-defined, with a central positively charged amine,
aromatic moieties for hydrophobic interactions, and specific hydrogen bonding capabilities
being the key determinants of its high-affinity binding and potent agonist activity at CCR8. The
detailed understanding of its interaction with the receptor, supported by quantitative biological
data and structural studies, provides a solid foundation for the structure-based design of new
and improved CCR8 modulators for therapeutic applications. The experimental workflows
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provided in this guide serve as a reference for researchers aiming to further investigate the
pharmacology of LMD-009 and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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